2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Description
2-(3-Methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a bicyclic imidazolidinone derivative characterized by a hexahydro-pyrroloimidazolone core substituted with a 3-methoxyphenyl group at position 2 and a p-tolyl (4-methylphenyl) group at position 3.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-(4-methylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-12-4-7-18(21)20(23)22(19)16-5-3-6-17(13-16)24-2/h3,5-6,8-11,13,18-19H,4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOUAFEWGWMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one , with a molecular formula of and a molecular weight of 322.4 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure
The structure of the compound is characterized by a pyrrolo[1,2-c]imidazol-1-one core, substituted with a methoxyphenyl and a p-tolyl group. This unique configuration is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, particularly in neurodegenerative disease models and as a potential therapeutic agent against certain cancers.
Neuroprotective Effects
One significant area of study focuses on the compound's neuroprotective effects, particularly in the context of Huntington's disease. In vitro assays have demonstrated that it can disrupt the interaction between mutant huntingtin and calmodulin (CaM), which is crucial for the pathophysiology of Huntington's disease. The potency of the compound in disrupting this interaction was assessed using different substitutions on the phenyl ring, with specific configurations showing enhanced activity (IC50 values ranging from 2.8 to 8.2 μM) .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines, including SH-SY5Y and PC12 cells, revealed that while some analogues exhibited significant cytotoxic effects at concentrations around 13 μM, others maintained a favorable safety profile with >300 μM cytotoxicity . This suggests that while the compound has therapeutic potential, careful consideration of its cytotoxic effects is necessary.
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| Disruption of mHTT-CaM | SH-SY5Y | 2.8 - 8.2 | Potency varies with substitution on phenyl ring |
| Cytotoxicity | SH-SY5Y | ~13 | Significant cytotoxic effects observed |
| Cytotoxicity | PC12 | >300 | Lower toxicity compared to other analogues |
Case Study 1: Neuroprotective Mechanism
In a recent study exploring neuroprotective agents for Huntington's disease, researchers evaluated the efficacy of various analogues of the compound. The study highlighted that specific substitutions on the methoxyphenyl group significantly enhanced neuroprotective activity by effectively disrupting the mHTT-CaM interaction . The findings suggest that further optimization of these substituents could lead to more potent therapeutic agents.
Case Study 2: Cytotoxicity Profiling
Another investigation focused on the cytotoxic profiles of several derivatives derived from this compound. The results indicated varying levels of cytotoxicity across different cell lines, emphasizing the need for thorough screening when considering these compounds for therapeutic applications . Notably, while some derivatives showed promising anti-cancer properties, their safety profiles necessitated additional studies to assess long-term effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, synthetic efficiency, spectral characteristics, and physical properties.
Spectral Data and Structural Confirmation
Spectral data for analogs highlight substituent-specific patterns:
- exo-34 : $ ^1H $ NMR (400 MHz, CDCl$ _3 $) showed aromatic protons at δ 7.50 (d, $ J = 8.8 \, \text{Hz} $) and δ 7.32–7.25 (m), consistent with ortho-tolyl and phenyl groups .
- exo-44 to exo-47 : IR spectra revealed C=O stretches near 1700 cm$ ^{-1} $, while $ ^1H $ NMR confirmed aryl proton environments .
- Target Compound : The 3-methoxyphenyl group would exhibit a singlet for the methoxy protons (~δ 3.8–4.0) and distinct aromatic splitting patterns. The p-tolyl methyl group would resonate near δ 2.3–2.5.
Table 2: Key Spectral Features
Thioxo Derivatives and Reactivity
The thioxo analog (2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, CAS 4333-21-5) replaces the ketone oxygen with sulfur, altering electronic properties. Thioxo groups increase nucleophilicity and may enhance metal-binding capacity, though biological data are absent . This contrasts with the target compound’s ketone, which is more polar and prone to hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
